molecular formula C8H16ClNO3 B2580572 (8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride CAS No. 2419076-44-9

(8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride

Cat. No. B2580572
CAS RN: 2419076-44-9
M. Wt: 209.67
InChI Key: ZDQDZUMTKYDRIB-GZVYQWMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride” is a compound with the molecular formula C9H18ClNO2. It is a type of spiro compound, which are bicyclic organic compounds formed by two rings linked by one carbon atom .


Synthesis Analysis

The synthesis of this compound has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The general approach for the formation of the pyrrolidine ring in 3,3-disubstituted derivatives is the reduction of 4-halogenobutanonitrile derivatives with lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its spiro configuration, which gives it 3D structural properties and inherent rigidity . This structure is significant in the synthesis of biologically active compounds and is widely applied in the search for modern drugs .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include alkylation and heterocyclization . The preparation of the spiro compound could be carried out in a single step from nitrile in THF without isolation of intermediate, and the yield of the final product was higher than in the case of a two-steps synthesis .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for this compound is not detailed in the available literature, synthesized 8-oxa-2-azaspiro[4.5]decane derivatives have exhibited biological activity. They are used as an FGFR4 inhibitor for the treatment of hepatocellular carcinoma, as inhibitors of the vanin-1 enzyme, which plays an important role in metabolism and in inflammation, as 17β-HSD1 inhibitors in the treatment or prevention of diseases or disorders associated with steroid hormones or requiring concentration reduction of endogenous estradiol, and as NO-independent and heme-dependent sGC stimulants that are useful in the treatment of a variety of diseases .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available literature. For detailed information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

(8R,9S)-6-oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c10-6-3-8(1-2-9-5-8)12-4-7(6)11;/h6-7,9-11H,1-5H2;1H/t6-,7+,8?;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQDZUMTKYDRIB-GZVYQWMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(C(CO2)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCC12C[C@@H]([C@@H](CO2)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride

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